molecular formula C19H22O4 B067496 Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- CAS No. 170104-95-7

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-

Cat. No.: B067496
CAS No.: 170104-95-7
M. Wt: 314.4 g/mol
InChI Key: PVZLEQYZHOJLOP-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a propanoic acid backbone with additional phenylmethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- typically involves multi-step organic reactions. One common method includes the alkylation of a propanoic acid derivative with phenylmethoxy groups under controlled conditions. The reaction often requires the use of strong bases, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, with considerations for cost, safety, and environmental impact. Catalysts and advanced purification techniques, such as chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar propanoic acid backbones but different substituents.

    Phenylmethoxy compounds: Molecules featuring phenylmethoxy groups attached to various backbones.

Uniqueness

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is unique due to its specific combination of functional groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry. Its ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from other similar compounds.

Properties

IUPAC Name

2-methyl-3-phenylmethoxy-2-(phenylmethoxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-19(18(20)21,14-22-12-16-8-4-2-5-9-16)15-23-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZLEQYZHOJLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572643
Record name 3-(Benzyloxy)-2-[(benzyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170104-95-7
Record name 2-Methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170104-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-2-[(benzyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 N Aqueous sodium hydroxide (2.6 mL) was added to a solution of benzyl 3-benzyloxy-2-benzyloxymethyl-2-methylpropionate obtained in Step A (350 mg, 0.87 mmol) in THF (2.6 mL), and the mixture was stirred under reflux for three hours. Water and ethyl acetate were added to the mixture to separate the aqueous layer. 1 N hydrochloric acid was added to the aqueous layer to make the aqueous layer acidic, followed by extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. From the resulting residue, crude 3-benzyloxy-2-benzyloxymethyl-2-methylpropionic acid (95 mg) was obtained as a colorless oil without purification. Condensation was carried out by a method similar to that of Example 3-1 using 3-benzyloxy-2-benzyloxymethyl-2-methylpropionic acid obtained above instead of Boc-Sar-OH and 7-((S)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-13 instead of 7-((R)-5-hydroxymethyl-2-oxooxazolidin-3-yl)-3-(2-trifluoromethylphenyl)-2H-isoquinolin-1-one obtained in Step B of Example 1-14, and deprotection was carried out by a method similar to that of Example 1-36 using a 10% Pd—C catalyst in a hydrogen atmosphere to synthesize the title compound.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
benzyl 3-benzyloxy-2-benzyloxymethyl-2-methylpropionate
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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